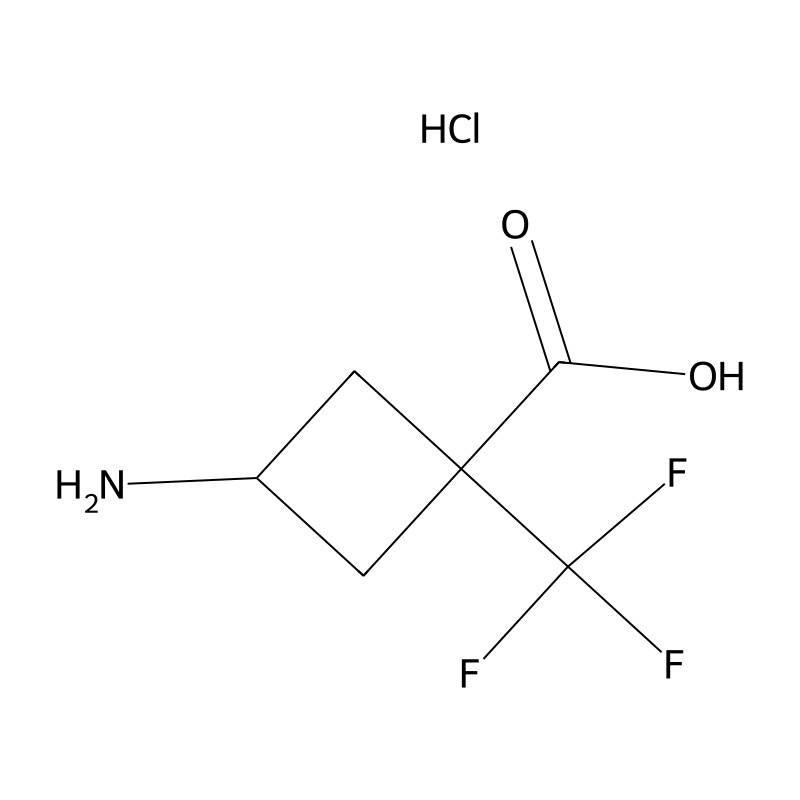

3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride, with the CAS number 1311315-34-0, is a fluorinated amino acid derivative. Its molecular formula is C6H8F3NO2·HCl, and it has a molecular weight of approximately 219.59 g/mol. This compound features a trifluoromethyl group attached to a cyclobutane ring, which contributes to its unique chemical properties and biological activities. The trifluoromethyl substitution enhances lipophilicity and can influence the compound's interaction with biological targets, making it significant in pharmaceutical research and development .

Molecular Structure

The InChI code for this compound is 1S/C6H8F3NO2.ClH/c7-6(8,9)5(10)1-3(2-5)4(11)12;/h3H,1-2,10H2,(H,11,12);1H. This representation provides insight into its structural configuration, indicating the presence of functional groups that are crucial for its reactivity and biological interactions .

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides when reacted with amines.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding amine derivative.

The trifluoromethyl group can also participate in nucleophilic substitutions and influence reaction pathways due to its electronegative nature .

This compound exhibits significant biological activity, particularly in the modulation of enzyme functions related to amino acid metabolism. It has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. The presence of the trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool for studying protein-ligand interactions .

Cellular Effects

In cellular contexts, 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride influences gene expression and cellular metabolism. It has been observed to affect signaling pathways by interacting with key proteins involved in metabolic processes. Such interactions may lead to alterations in cellular responses, highlighting its potential as a research tool in biochemical studies.

The synthesis of 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride typically involves several steps starting from readily available precursors. One common method includes:

- Preparation of Cyclobutanones: Starting from 4-oxocyclobutane precursors.

- Trifluoromethylation: Utilizing reagents such as trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of fluoride sources to introduce the trifluoromethyl group.

- Formation of the Hydrochloride Salt: The final product is converted to its hydrochloride form for stability and solubility enhancement .

3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride serves multiple roles in medicinal chemistry:

- Pharmaceutical Research: As a building block for developing novel therapeutics targeting specific enzymes or receptors.

- Biochemical Studies: Used as a probe in studies investigating protein-ligand interactions and enzyme kinetics.

- Synthetic Chemistry: Acts as an intermediate for synthesizing more complex fluorinated compounds .

Studies on the interactions of 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride with various biomolecules reveal its potential as an inhibitor or modulator of enzyme activity. Its unique trifluoromethyl group enhances binding affinities and specificity towards target proteins, making it a subject of interest in drug design and development .

Several compounds share structural similarities with 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride. Here are notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1824498-96-5 | Lacks the hydrochloride salt form; similar structure |

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 53417580 | No amino group; focuses on carboxylic properties |

| (1S,3S)-3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1311315-34-0 | Enantiomeric form affecting biological interactions |

Uniqueness

The uniqueness of 3-amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid; hydrochloride lies in its specific combination of the trifluoromethyl group and amino functionality within a cyclobutane framework. This combination not only enhances its biochemical properties but also provides distinct pathways for synthetic modifications compared to similar compounds .